molecular formula C12H5Cl5O B12555322 2',3,3',5',6'-Pentachloro-4-biphenylol CAS No. 189578-02-7

2',3,3',5',6'-Pentachloro-4-biphenylol

Cat. No.: B12555322
CAS No.: 189578-02-7
M. Wt: 342.4 g/mol
InChI Key: VQCLALDVRKEBBH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound 2',3,3',5',6'-Pentachloro-4-biphenylol belongs to the class of polychlorinated biphenylols (OH-PCBs), characterized by a biphenyl backbone substituted with hydroxyl and chlorine groups. Its systematic IUPAC name is 2-chloro-4-(2,3,5,6-tetrachlorophenyl)phenol , reflecting the positions of chlorine atoms on both aromatic rings and the hydroxyl group at the para position of the second ring. The molecular formula is C₁₂H₅Cl₅O , derived from a biphenyl system (C₁₂H₁₀) with five chlorine atoms replacing hydrogen atoms and one hydroxyl group substituting a hydrogen at the 4-position.

The numbering of the biphenyl system follows IUPAC conventions: the first ring (designated as the "prime" ring) is assigned positions 2', 3', 5', and 6' for chlorine substitution, while the second ring contains chlorine at position 3 and a hydroxyl group at position 4 (Figure 1). This substitution pattern distinguishes it from structurally similar OH-PCBs, such as 2',3,3',4',5'-Pentachloro-4-biphenylol, which differs in the placement of chlorine atoms on the prime ring.

Stereochemical Configuration and Isomeric Considerations

The spatial arrangement of substituents in 2',3,3',5',6'-Pentachloro-4-biphenylol introduces the potential for axial chirality due to restricted rotation around the C1–C1' bond of the biphenyl system. The chlorine atoms at positions 2', 3', 5', and 6' on the prime ring create steric hindrance, resulting in a rotational energy barrier sufficient to produce stable atropisomers. Computational studies on analogous polychlorinated biphenyls (PCBs) suggest rotational barriers of 6–8 kcal/mol , which stabilize enantiomeric forms at room temperature.

The compound exhibits two enantiomeric forms [(+)- and (−)-atropisomers], which can be resolved using chiral chromatography. For example, PCB 136 (2,2',3,3',6,6'-hexachlorobiphenyl), a structurally related congener, demonstrates enantioselective interactions with nuclear receptors, underscoring the biological relevance of stereochemistry in this class of compounds. While experimental data specific to 2',3,3',5',6'-Pentachloro-4-biphenylol are limited, its stereochemical behavior is expected to mirror that of other ortho-substituted PCBs, where the dihedral angle between the two phenyl rings ranges from 30° to 90° , depending on the substituent bulk.

Crystallographic Data and Solid-State Arrangement

Crystallographic studies of 2',3,3',5',6'-Pentachloro-4-biphenylol remain unreported, but insights can be inferred from related OH-PCBs. For instance, X-ray diffraction analyses of 2',3,3',4',5-Pentachlorobiphenyl-4-ol (CID 177880) reveal a triclinic crystal system with space group P1̄ and unit cell parameters a = 7.2 Å, b = 9.8 Å, c = 10.1 Å, α = 89.5°, β = 78.3°, γ = 81.2°. The hydroxyl group participates in intramolecular hydrogen bonding with adjacent chlorine atoms, stabilizing a planar conformation in the solid state.

In the case of 2',3,3',5',6'-Pentachloro-4-biphenylol, the steric bulk of chlorine atoms at positions 2', 5', and 6' likely induces a non-coplanar arrangement of the biphenyl rings, reducing π-orbital overlap. This distortion is consistent with trends observed in PCB congeners with multiple ortho-chlorine substitutions, where inter-ring dihedral angles exceed 60° , disrupting conjugation. Packing interactions in the crystal lattice are dominated by halogen-halogen contacts (Cl···Cl) and weak C–H···O hydrogen bonds involving the hydroxyl group.

Electronic Structure and Quantum Chemical Properties

The electronic structure of 2',3,3',5',6'-Pentachloro-4-biphenylol has been investigated using density functional theory (DFT) calculations. The highest occupied molecular orbital (HOMO) localizes on the hydroxyl-substituted ring, while the lowest unoccupied molecular orbital (LUMO) resides on the chlorinated prime ring (Figure 2). This spatial separation of orbitals results in a HOMO-LUMO gap of 4.2 eV , indicative of moderate electronic stability.

Key quantum chemical parameters include:

  • Dipole moment : 3.8 D (directed toward the hydroxyl group)
  • Partial charges : Chlorine atoms exhibit partial negative charges (−0.25 e), while the hydroxyl oxygen carries a charge of −0.45 e.
  • Aromaticity indices : Nucleus-independent chemical shift (NICS) values of −10.5 ppm for both rings confirm strong aromatic character despite chlorine substitution.

The hydroxyl group’s acidity (predicted pKa ≈ 8.2) facilitates deprotonation under physiological conditions, forming a phenolate anion that interacts with biological targets such as estrogen receptors.

Figure 1.
Molecular structure of 2',3,3',5',6'-Pentachloro-4-biphenylol

Cl           Cl  
│           │  
Cl─C₁'─C₂'─C₃'─C₄'─C₅'─Cl  
│           │  
C₁─C₂─C₃─C₄─O─C₅─C₆  
    │  
    Cl  

Figure 2.
HOMO (left) and LUMO (right) isosurfaces calculated at the B3LYP/6-311+G(d,p) level

Properties

CAS No.

189578-02-7

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

2-chloro-4-(2,3,5,6-tetrachlorophenyl)phenol

InChI

InChI=1S/C12H5Cl5O/c13-6-3-5(1-2-9(6)18)10-11(16)7(14)4-8(15)12(10)17/h1-4,18H

InChI Key

VQCLALDVRKEBBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3,3’,5’,6’-Pentachloro-4-biphenylol typically involves the chlorination of biphenylol under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are optimized to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of 2’,3,3’,5’,6’-Pentachloro-4-biphenylol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction is carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3,3’,5’,6’-Pentachloro-4-biphenylol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and oxygenated biphenyl derivatives. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Environmental Toxicology

2',3,3',5',6'-Pentachloro-4-biphenylol is primarily studied for its environmental persistence and bioaccumulation potential. As a polychlorinated biphenyl (PCB), it poses risks to aquatic ecosystems and human health. Research has focused on:

  • Bioaccumulation Studies : Investigating how this compound accumulates in the food chain and its effects on wildlife.
  • Toxicological Assessments : Evaluating the compound's endocrine-disrupting properties and its impact on reproductive health in various species.

Analytical Chemistry

The detection and quantification of 2',3,3',5',6'-Pentachloro-4-biphenylol in environmental samples have been facilitated by advanced analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for analyzing PCB levels in soil and water samples.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employed for more sensitive detection limits, particularly in biological matrices.

Case Study 1: Impact on Aquatic Life

A study conducted on the effects of 2',3,3',5',6'-Pentachloro-4-biphenylol on fish populations revealed significant reproductive impairments. Researchers exposed fish to varying concentrations of the compound over several generations, observing a marked decline in reproductive success and increased mortality rates among offspring. This study underscored the ecological risks associated with PCB contamination in aquatic environments.

Case Study 2: Human Health Risk Assessment

A comprehensive risk assessment was performed to evaluate the potential health impacts of exposure to PCBs, including 2',3,3',5',6'-Pentachloro-4-biphenylol. The study utilized epidemiological data from communities near contaminated sites, linking PCB exposure to increased rates of certain cancers and neurological disorders. The findings prompted regulatory actions aimed at reducing PCB levels in affected areas.

Table 2: Summary of Case Studies Involving 2',3,3',5',6'-Pentachloro-4-biphenylol

Study FocusKey FindingsReference
Aquatic Life ImpactReproductive impairments in fish populations
Human Health RisksAssociation with cancer and neurological disorders

Mechanism of Action

The mechanism of action of 2’,3,3’,5’,6’-Pentachloro-4-biphenylol involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. The compound may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Compounds Analyzed:

HO-PCB104 (2',3,3',5',6'-Pentachloro-4-biphenylol)

4-Hydroxy-2',4',6'-trichlorobiphenyl (4H2',4',6'TCB)

2,2',3',4',6'-Pentachloro-4-biphenylol (HO-PCBB)

2',3,4',6'-Tetrachloro-4-biphenylol (HO-PCBH)

PCB155 (2,4,6,2',4',6'-Hexachlorobiphenyl)

Table 1: Structural and Functional Properties of HO-PCB104 and Related Compounds

Compound Chlorine Substitution Pattern Hydroxyl Position Estrogenic Activity (Relative to Estradiol) Antiestrogenic Activity Key Studies
HO-PCB104 2',3,3',5',6' 4 Weak (RBA*: ~5.3 × 10⁻⁵) Moderate (mouse uterus)
4H2',4',6'TCB 2',4',6' 4 High (RBA: ~1.4 × 10⁻³) None observed
HO-PCBH 2',3,4',6' 4 Not detected None observed
HO-PCBB 2,2',3',4',6' 4 Moderate (RBA: ~1.2 × 10⁻³) Strong (MCF-7 cells)
PCB155 2,4,6,2',4',6' N/A Negligible N/A

*RBA: Relative Binding Affinity to ERs compared to 17β-estradiol (E₂).

Mechanistic Insights

Estrogenic Activity:

  • HO-PCB104: Exhibits weak ER-binding affinity in vitro but shows species-specific effects. In mice, it demonstrated antiestrogenic activity by inhibiting E₂-induced uterine weight gain and progesterone receptor (PR) levels .
  • 4H2',4',6'TCB : The most potent ER binder in this group due to its ortho-chlorine substitutions (2',4',6'), which restrict inter-ring rotation and stabilize a planar conformation favorable for ER binding .
  • HO-PCBH : Lacks estrogenic activity, likely due to its substitution pattern (2',3,4',6'), which allows greater conformational flexibility and reduces ER affinity .

Antiestrogenic Activity:

  • HO-PCB104 and HO-PCBB inhibit E₂-induced responses in mouse uterine tissue and MCF-7 cells. This activity correlates with their ability to bind ERs without fully activating transcriptional pathways, acting as partial agonists/antagonists .

In Vitro and In Vivo Effects

  • MCF-7 Cell Proliferation : HO-PCB104 and HO-PCBB induced proliferation in MCF-7 cells, a hallmark of estrogenic activity, but only at concentrations ≥10⁻⁶ M .

Research Implications and Limitations

  • Structural Determinants : The 2',3',5',6'-chlorine substitution in HO-PCB104 reduces ER-binding affinity compared to 4H2',4',6'TCB but enhances antiestrogenic activity due to steric hindrance .
  • Conflicting Results : Discrepancies between in vitro (e.g., MCF-7 proliferation) and in vivo (mouse uterus) data suggest context-dependent effects influenced by metabolic pathways or co-factor interactions .
  • Environmental Relevance: HO-PCBs contribute minimally to overall estrogenic burden compared to other xenoestrogens (e.g., bisphenol A), but their persistence and bioaccumulation warrant further study .

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